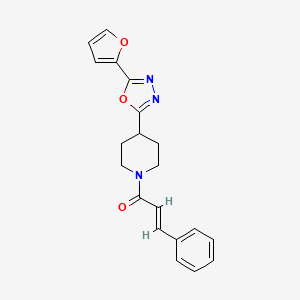

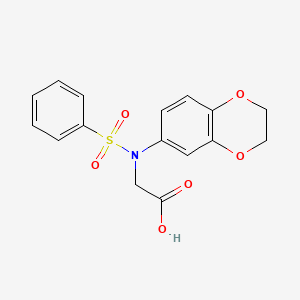

![molecular formula C9H17ClN2O3S B2897386 (2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride CAS No. 2567489-11-4](/img/structure/B2897386.png)

(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

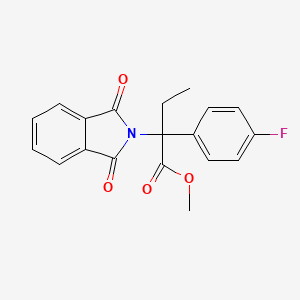

The compound “(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a type of secondary amine . The compound also has a carboxylic acid group and a methylsulfanyl (or thiomethyl) group .

Molecular Structure Analysis

The compound has two chiral centers, which means it can exist in different stereoisomers. The “(2R)” and “(3S)” in the name indicate the configuration of these chiral centers .Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, it could participate in typical acid-base reactions. The pyrrolidine ring might undergo reactions typical for secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the carboxylic acid could influence its solubility .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- The research on water-soluble half-sandwich complexes involving sulfanyl and pyrrolidine functionalities demonstrates their efficiency in catalytic transfer hydrogenation of carbonyl compounds in water, using glycerol as a hydrogen donor. This highlights the potential of similar compounds in catalysis and organic synthesis, especially in environmentally friendly processes due to their operation in water and with renewable resources like glycerol (Prakash et al., 2014).

Immunobiological Activity

- Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, with substitutions similar to the compound , have been studied for their immunostimulatory and immunomodulatory potency. This suggests that compounds with specific sulfanyl and amino acid functionalities could have applications in enhancing immune responses, with certain derivatives significantly enhancing the secretion of chemokines and augmenting NO biosynthesis (Doláková et al., 2005).

Pharmacological Research

- A novel κ-opioid receptor antagonist, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrates the relevance of pyrrolidine and sulfanyl functionalities in the development of high-affinity antagonists for opioid receptors. Such compounds show potential in the treatment of depression and addiction disorders, indicating possible pharmacological applications of related chemical entities (Grimwood et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-3-methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3S.ClH/c1-15-5-7(9(13)14)11-8(12)6-2-3-10-4-6;/h6-7,10H,2-5H2,1H3,(H,11,12)(H,13,14);1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZITVACSMCHCW-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)NC(=O)C1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)NC(=O)[C@H]1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

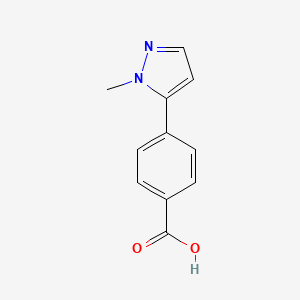

![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride](/img/structure/B2897305.png)

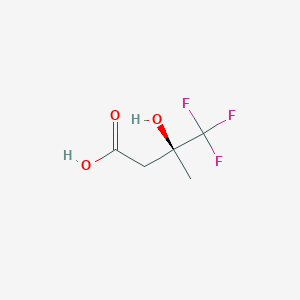

![3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2897306.png)

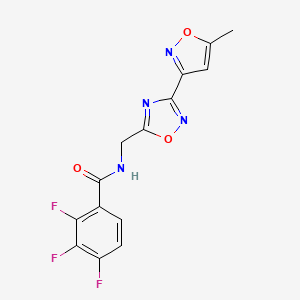

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide](/img/structure/B2897307.png)

![5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B2897310.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2897321.png)